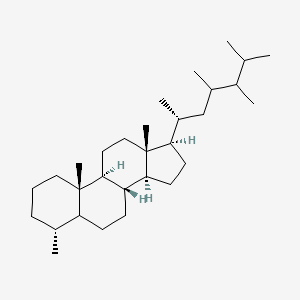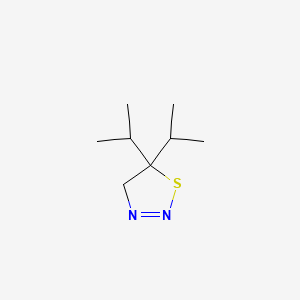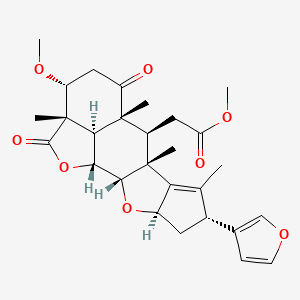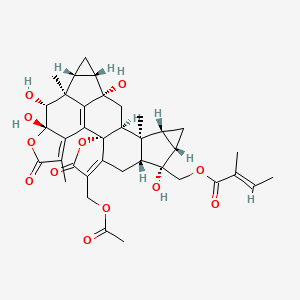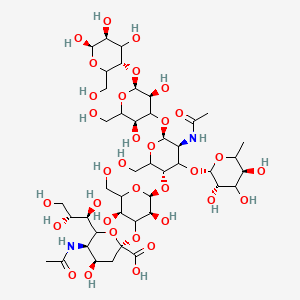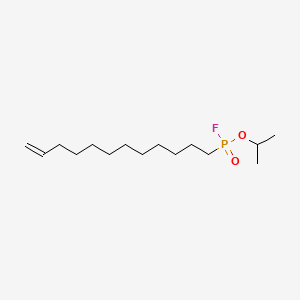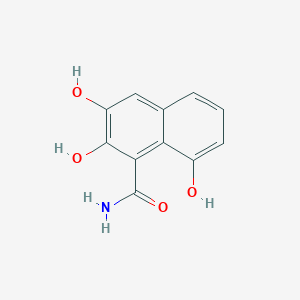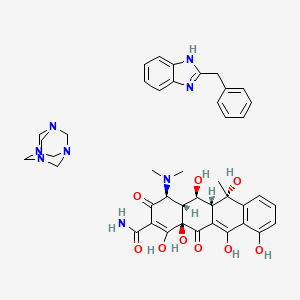
Levulinic-d5 Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Levulinic-d5 Acid, also known as 4-oxopentanoic-d5 acid, is a deuterated form of levulinic acid. This compound is characterized by the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is a versatile platform chemical with a ketone group and a carboxylic acid group, making it a valuable intermediate in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Levulinic-d5 Acid can be synthesized through the hydrolysis of lignocellulosic biomass at elevated temperatures (100–250°C) using acid catalysts . The process involves the depolymerization of cellulose and hemicellulose fractions in biomass, followed by the conversion of the resulting monosaccharides into levulinic acid. Deuterated reagents are used to introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves the use of renewable resources such as lignocellulosic biomass. The process includes pretreatment, hydrolysis, and dehydration steps, with the use of robust catalysts to improve reaction selectivity and yield . The separation and recovery of this compound from the reaction mixture are critical steps in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Levulinic-d5 Acid undergoes various chemical reactions, including:
Oxidation: Conversion to succinic acid or other oxidized derivatives.
Reduction: Formation of γ-valerolactone or other reduced products.
Substitution: Formation of esters, amides, and other substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions.
Major Products
Oxidation: Succinic acid, maleic acid.
Reduction: γ-Valerolactone, valeric acid.
Substitution: Levulinic esters, levulinic amides.
Applications De Recherche Scientifique
Levulinic-d5 Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various chemicals and materials.
Biology: Studied for its potential as a bio-based platform chemical.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fuel additives, solvents, and plasticizers
Mécanisme D'action
Levulinic-d5 Acid exerts its effects through its functional groups. The ketone group can undergo nucleophilic addition reactions, while the carboxylic acid group can participate in esterification and amidation reactions. These reactions enable this compound to act as an intermediate in various chemical pathways, targeting specific molecular structures and pathways in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Levulinic Acid: The non-deuterated form of Levulinic-d5 Acid, widely used in similar applications.
γ-Valerolactone: A reduced derivative of levulinic acid with applications in fuel additives and solvents.
Succinic Acid: An oxidized derivative of levulinic acid used in the production of polymers and resins.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide insights into reaction mechanisms and pathways through isotopic labeling. This makes it a valuable tool in research for studying the behavior of levulinic acid derivatives under various conditions .
Propriétés
Numéro CAS |
1206185-52-5 |
|---|---|
Formule moléculaire |
C5H8O3 |
Poids moléculaire |
121.147 |
Nom IUPAC |
3,3,5,5,5-pentadeuterio-4-oxopentanoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-3H2,1H3,(H,7,8)/i1D3,2D2 |
Clé InChI |
JOOXCMJARBKPKM-ZBJDZAJPSA-N |
SMILES |
CC(=O)CCC(=O)O |
Synonymes |
3-Acetylpropionic-d5 Acid; 3-Oxobutanecarboxylic-d5 Acid; 4-Ketovaleric-d5 Acid; 4-Oxopentanoic-d5 Acid; 4-Oxovaleric-d5 Acid; Laevulinic-d5 Acid; Levulic-d5 Acid; NSC 3716; β-Acetylpropionic-d5 Acid; γ-Ketovaleric-d5 Acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


